1-[6-tert-Butylpyridin-3-yl]propan-1-one
Description
1-[6-tert-Butylpyridin-3-yl]propan-1-one is a ketone derivative featuring a pyridinyl ring substituted with a tert-butyl group at the 6-position and a propan-1-one moiety at the 3-position. The tert-butyl group may enhance lipophilicity and metabolic stability, while the pyridinyl ring could contribute to electronic or coordination properties. Further research is required to confirm its specific uses and properties.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(6-tert-butylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C12H17NO/c1-5-10(14)9-6-7-11(13-8-9)12(2,3)4/h6-8H,5H2,1-4H3 |
InChI Key |
JKKIPTYTTTYWGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structures :
- No. 2158: 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one
- No. 2159: 1-(2-hydroxy-4-isobutoxyphenyl)-3-(pyridin-2-yl)propan-1-one
- No. 2160: 1-(2-hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one
Phthalazinone-Pyrimidinyl Propan-1-one Derivatives (Compound 6d)
Structure: (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one . Key Differences:
- The extended conjugation and heterocyclic complexity of 6d suggest pharmaceutical applications (e.g., kinase inhibition), whereas the simpler structure of the target compound may prioritize industrial or material science uses.
- The tert-butyl group in the target compound could simplify synthesis compared to the multi-step process for 6d.
Data Tables
Research Findings and Implications
- Safety Considerations: Unlike WHO compounds 2158–2160, the absence of phenolic groups in the target compound may reduce genotoxicity risks, though empirical data are needed .
- Synthetic Accessibility: The target compound’s simpler structure could enable cost-effective synthesis compared to phthalazinone derivatives like 6d .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
